N-[5-(4-甲氧苯基)-1,3,4-噁二唑-2-基]-2-苯基硫醯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
While specific chemical reactions involving “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” are not detailed in the literature, reactions of similar compounds have been studied .科学研究应用
计算和药理学评估
针对恶二唑衍生物(包括 N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]-2-苯硫代乙酰胺)的计算和药理学潜能的研究重点在于它们与表皮生长因子受体 (EGFR)、微管蛋白和环氧合酶-2 (COX-2) 等靶标的对接。这些化合物在各种检测中显示出中等抑制作用,表明具有潜在的抑瘤、抗氧化、镇痛和抗炎作用 (M. Faheem, 2018)。
合成和抗菌活性
另一项研究合成了恶二唑衍生物,并研究了它们对一系列细菌菌株(包括铜绿假单胞菌和白色念珠菌)的抗菌活性。这些化合物(特别是恶二唑环上带有 4-甲氧基苯氧甲基部分的化合物)对白色念珠菌表现出很高的抑制活性,表明它们可用作抗菌剂 (Z. Kaplancıklı 等,2012)。
抗癌评估
还评估了恶二唑衍生物的抗癌特性。研究发现,这些化合物(包括 N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]-2-苯硫代乙酰胺)对人类癌细胞系(如 MCF-7(乳腺癌)和 A549(肺癌))显示出有效的活性。该研究表明这些化合物作为化疗剂的潜力,为癌症治疗提供了一条有前景的途径 (B. Kaya 等,2017)。
缓蚀
在材料科学中,恶二唑衍生物因其缓蚀性能而受到研究。例如,发现某些衍生物是硫酸介质中低碳钢的有效缓蚀剂,表明它们适用于保护金属表面免受腐蚀,这在工业应用中至关重要 (M. Bouklah 等,2006)。
酶活性调节
最后,探索了双恶二唑化合物对某些转移酶活性产生的影响。这些研究表明,N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]-2-苯硫代乙酰胺等化合物可以调节酶活性,这可能对生物化学和药理学产生影响,用于开发新的治疗剂 (I. H. Tomi 等,2010)。
未来方向
属性
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-7-12(8-10-13)16-19-20-17(23-16)18-15(21)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAAXZSIABRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。